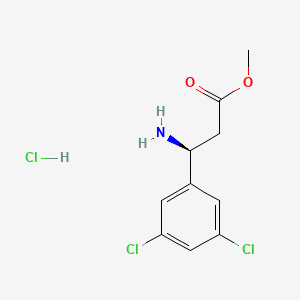

methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride

Description

Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride (CAS: 1423040-66-7) is a high-purity chiral intermediate critical in pharmaceutical synthesis. Its molecular formula, C₁₀H₁₂Cl₃NO₂, and molecular weight (284.57 g/mol) reflect a stereospecific structure featuring a 3,5-dichlorophenyl group and a protonated amino group stabilized as a hydrochloride salt . This compound is manufactured under stringent ISO-certified conditions with ≥97% purity, ensuring its reliability as an active pharmaceutical ingredient (API) intermediate for drug discovery and development . The 3,5-dichloro substitution on the aromatic ring enhances lipophilicity and electronic effects, which are pivotal for target binding in therapeutic applications.

Properties

IUPAC Name |

methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2.ClH/c1-15-10(14)5-9(13)6-2-7(11)4-8(12)3-6;/h2-4,9H,5,13H2,1H3;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXGCQMRPAAXSKH-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC(=CC(=C1)Cl)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](C1=CC(=CC(=C1)Cl)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423040-66-7 | |

| Record name | Benzenepropanoic acid, β-amino-3,5-dichloro-, methyl ester, hydrochloride (1:1), (βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423040-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Preparation Methods of Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate Hydrochloride

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride typically involves multi-step organic synthesis starting from commercially available precursors such as 3,5-dichlorobenzaldehyde and glycine methyl ester hydrochloride or related derivatives.

Common Laboratory Synthesis

Step 1: Condensation Reaction

The key step involves the condensation of 3,5-dichlorobenzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. This reaction proceeds via a condensation mechanism, forming an intermediate Schiff base or imine, which is subsequently reduced or transformed to yield the amino ester product.Step 2: Esterification

If starting from the free acid or an amine intermediate, esterification is performed by reacting the amino acid or amine intermediate with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to form the methyl ester. This step ensures the formation of the methyl ester functional group essential for the final compound.Step 3: Formation of Hydrochloride Salt

The free base form of methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing its stability and solubility for pharmaceutical applications.

Alternative Route via Michael Addition

- Reaction of 3,5-dichloroaniline with methyl acrylate in a nucleophilic substitution or Michael addition reaction under basic conditions can also yield the methyl 3-amino-3-(3,5-dichlorophenyl)propanoate intermediate, which is then converted to the hydrochloride salt.

Industrial Production Methods

In industrial settings, the synthesis is scaled up with optimizations focusing on:

- Batch Reaction Optimization: Large-scale batch reactors are used with controlled temperature and pH to maximize yield and purity.

- Purification Techniques: Advanced purification such as recrystallization, chromatography, or continuous extraction ensures high purity (>97%).

- Catalyst and Solvent Selection: Use of efficient catalysts and environmentally benign solvents to improve cost-effectiveness and reduce waste.

- Process Control: Monitoring reaction parameters (temperature, pH, reactant ratios) to maintain stereochemical integrity and minimize byproducts.

Detailed Data Table: Preparation Overview

| Step No. | Reaction Type | Starting Materials | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|---|

| 1 | Condensation | 3,5-Dichlorobenzaldehyde + Glycine methyl ester hydrochloride | NaOH (base), aqueous or alcoholic solvent | Schiff base intermediate | Base-catalyzed condensation |

| 2 | Reduction/Esterification | Schiff base or amino acid intermediate | Methanol, H2SO4 (catalyst) | Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate | Esterification step |

| 3 | Salt Formation | Free base methyl ester | HCl (gas or aqueous) | Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride | Improves solubility and stability |

Research Findings on Preparation

- Stereochemical Control: The (3S) stereochemistry is maintained by using chiral starting materials or chiral catalysts during the synthesis, ensuring enantiomeric purity critical for biological activity.

- Yield Optimization: Reaction conditions such as temperature, solvent polarity, and base concentration are optimized to achieve yields typically above 70% in laboratory syntheses.

- Purification: Recrystallization from suitable solvents (e.g., ethanol/water mixtures) and chromatographic methods are used to achieve purity levels ≥97%, essential for pharmaceutical use.

- Stability: The hydrochloride salt form exhibits enhanced thermal and chemical stability, preventing hydrolysis or racemization during storage and handling.

Analytical Techniques for Characterization

Nuclear Magnetic Resonance (NMR):

- $$^{1}H$$-NMR and $$^{13}C$$-NMR confirm the chemical environment of the amino, aromatic, and ester groups.

- Chemical shifts for aromatic protons typically appear around 7.2–7.5 ppm; the amino proton signals are observed around 3.0–4.0 ppm.

-

- Characteristic ester carbonyl stretch near 1700 cm$$^{-1}$$.

- N–H stretching vibrations around 3300 cm$$^{-1}$$.

-

- Molecular ion peak consistent with molecular weight 284.6 g/mol for the hydrochloride salt.

-

- Used when crystalline samples are available to confirm stereochemistry and molecular conformation.

Summary Table: Key Preparation Parameters

| Parameter | Typical Range/Value | Impact on Synthesis |

|---|---|---|

| Reaction Temperature | 20–60 °C | Controls reaction rate and selectivity |

| Base Concentration (NaOH) | 0.1–1 M | Influences condensation efficiency |

| Catalyst for Esterification | Sulfuric acid (0.1–1% v/v) | Promotes ester formation |

| Solvent | Methanol, ethanol, water mixtures | Affects solubility and reaction kinetics |

| Purity after Purification | ≥97% | Required for pharmaceutical standards |

| Yield | 70–85% | Dependent on reaction optimization |

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4).

Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) are used under basic conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: It is used in the study of enzyme-substrate interactions and protein-ligand binding.

Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the dichlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

The compound’s structural analogs differ primarily in aromatic ring substitutions, which directly influence electronic, steric, and solubility properties:

a) Methyl (3S)-3-Amino-3-Phenylpropanoate Hydrochloride (CAS: 144494-72-4)

- Substituent : Unsubstituted phenyl group.

- Key Differences: Lipophilicity: Lower than the dichloro analog due to the absence of electron-withdrawing chlorine atoms. Solubility: Likely higher in aqueous media compared to halogenated analogs.

b) Methyl (3S)-3-Amino-3-[3-(Trifluoromethyl)Phenyl]Propanoate Hydrochloride (CAS: 1354970-79-8)

- Substituent : 3-Trifluoromethyl (CF₃) group.

- Key Differences: Electron-Withdrawing Strength: CF₃ is stronger than Cl, increasing the compound’s metabolic stability and altering pKa values. Lipophilicity: Higher than the phenyl analog but comparable to dichloro derivatives, balancing membrane permeability and solubility .

c) Pharmaceutical Relevance of Dichlorophenyl Derivatives

Dichlorophenyl moieties (as in SR140333, SR142801, and SR48968) are prevalent in ligands targeting G protein-coupled receptors (GPCRs) and neurokinin receptors . The 3,5-dichloro configuration in the main compound likely optimizes receptor interactions by providing a balance of hydrophobicity and electronic effects, critical for CNS and antiemetic drug candidates .

Tabulated Comparative Analysis

Biological Activity

Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride is a chiral compound notable for its diverse applications in medicinal chemistry and organic synthesis. Its structural characteristics include an amino group, a dichlorophenyl moiety, and a propanoate ester, which contribute to its biological activity.

- Chemical Formula : C10H12Cl2N0.2

- Molecular Weight : 248.11 g/mol

- CAS Number : 1213081-03-8

- Molecular Structure :

| Property | Value |

|---|---|

| Molecular Formula | C10H12Cl2NO2 |

| Molecular Weight | 248.11 g/mol |

| CAS Number | 1213081-03-8 |

| Solubility | Soluble in water |

Biological Activity

The biological activity of methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride is primarily attributed to its interaction with various molecular targets in biological systems. The compound has shown potential in several areas:

The mechanism of action involves the formation of hydrogen bonds through the amino group and hydrophobic interactions facilitated by the dichlorophenyl group. These interactions can influence enzyme activity and receptor modulation, leading to various pharmacological effects.

Pharmacological Effects

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, similar to other compounds with a dichlorophenyl structure.

- Cytotoxicity : Research indicates that it has relatively low cytotoxicity, making it a candidate for drug development aimed at minimizing side effects while maximizing therapeutic efficacy.

Case Study 1: Anti-inflammatory Potential

In a study investigating compounds with anti-inflammatory properties, methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride was evaluated alongside other candidates. It was found to inhibit pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted using various cell lines. The results indicated that the compound exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as an anticancer agent.

Comparative Analysis of Related Compounds

| Compound Name | Biological Activity | Cytotoxicity Level |

|---|---|---|

| Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride | Anti-inflammatory, low cytotoxicity | Low |

| CGP 28238 | Anti-inflammatory | Moderate |

| Compound C | Anti-glioma | High |

Q & A

Basic Question: What are the recommended analytical techniques for confirming the enantiomeric purity of methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride?

Methodological Answer:

Enantiomeric purity can be confirmed using chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with a chiral stationary phase (e.g., amylose or cellulose derivatives). Polarimetric detection or coupling with mass spectrometry (LC-MS) enhances specificity. For NMR validation, observe splitting patterns in the ¹H-NMR spectrum for diastereotopic protons, as seen in structurally similar compounds where chiral centers produce distinct resonances (e.g., δ 3.61–3.78 ppm for methylene protons near the amino group) .

Key Data Example (NMR):

- ¹H-NMR (DMSO-d6): δ 9.00 (brs, 1H, NH), 3.79 (s, 3H, OCH3), 1.02 (s, 9H, tert-butyl) .

- Chiral HPLC Conditions: Use a Chiralpak® IA column with hexane:isopropanol (80:20) + 0.1% trifluoroacetic acid at 1.0 mL/min.

Advanced Question: How can researchers design experiments to resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Contradictions often arise from variations in assay conditions, cell lines, or compound purity. To address this:

Standardize Assays: Replicate studies under controlled conditions (pH, temperature, solvent) using a reference standard (e.g., ≥98% purity confirmed by HPLC).

Meta-Analysis: Apply statistical tools (e.g., ANOVA or Bayesian inference) to aggregate data from multiple studies, accounting for variables like incubation time or cell passage number.

Mechanistic Studies: Use isotopic labeling (e.g., ¹⁴C or ³H) to track metabolic pathways and identify confounding degradation products .

Basic Question: What synthetic routes are effective for introducing the 3,5-dichlorophenyl group into the target compound?

Methodological Answer:

The 3,5-dichlorophenyl moiety can be introduced via:

- Suzuki-Miyaura Coupling: Use a palladium catalyst (e.g., Pd(PPh3)4) with 3,5-dichlorophenylboronic acid and a brominated precursor.

- Nucleophilic Aromatic Substitution: React 3,5-dichloroaniline with a β-keto ester under acidic conditions, followed by stereoselective reduction (e.g., NaBH4 with a chiral ligand) .

Optimization Tip: Monitor reaction progress via TLC (silica gel, hexane:EtOAc 7:3) and isolate intermediates via flash chromatography.

Advanced Question: How can researchers integrate this compound into a structure-activity relationship (SAR) framework for antimicrobial agents?

Methodological Answer:

Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities against target enzymes (e.g., bacterial dihydrofolate reductase).

In Vitro Screening: Test against Gram-positive/-negative panels with controls (e.g., ciprofloxacin) and measure MIC/MBC values.

Modular Substitution: Synthesize analogs with varied substituents (e.g., replacing Cl with F or CF3) to correlate electronic effects with activity .

Example SAR Insight: Chlorine atoms at the 3,5-positions enhance lipophilicity, potentially improving membrane penetration .

Basic Question: What purification methods are optimal for isolating the hydrochloride salt form?

Methodological Answer:

- Recrystallization: Use ethanol/water (7:3) at 60°C, cooling to 4°C for crystallization.

- Ion-Exchange Chromatography: Employ a Dowex® 50WX2 resin to selectively bind the protonated amine, followed by elution with NH4OH .

- Lyophilization: For hygroscopic salts, freeze-dry aqueous solutions after adjusting pH to 3–4 with HCl.

Yield Optimization: In a similar synthesis, reduced-pressure concentration after HCl addition achieved 100% yield .

Advanced Question: How can stability studies under physiological conditions inform formulation strategies?

Methodological Answer:

Accelerated Stability Testing: Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.

Degradation Analysis: Use LC-MS to identify hydrolytic byproducts (e.g., free acid or amine forms).

Kinetic Modeling: Apply the Arrhenius equation to predict shelf-life at 25°C based on high-temperature data .

Critical Parameter: Hydrolysis of the ester group is pH-dependent; esterase enzymes in serum may accelerate degradation .

Basic Question: What spectroscopic methods confirm the stereochemistry at the 3S position?

Methodological Answer:

- Circular Dichroism (CD): Compare the CD spectrum with a known (3R)-enantiomer to identify Cotton effects near 220–250 nm.

- X-ray Crystallography: Resolve the crystal structure to unambiguously assign the S-configuration (requires high-quality single crystals).

- NOESY NMR: Detect spatial proximity between the amino group and adjacent protons to infer stereochemistry .

Advanced Question: How can contradictory solubility data in polar vs. nonpolar solvents be reconciled?

Methodological Answer:

Solvent Screening: Use the Hansen Solubility Parameters (HSPs) to model solubility in mixtures (e.g., DMSO:water gradients).

Co-Solvency Studies: Additives like cyclodextrins or ionic liquids can enhance solubility via host-guest interactions.

Thermodynamic Analysis: Measure solubility via gravimetry at multiple temperatures and calculate ΔHsol and ΔSsol .

Example Data: Hydrochloride salts typically show higher aqueous solubility than free bases due to ionic interactions.

Basic Question: What safety protocols are critical when handling this compound in vitro?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats.

- Ventilation: Perform reactions in a fume hood to avoid inhalation of HCl vapors.

- Waste Disposal: Neutralize acidic residues with NaHCO3 before disposal .

Advanced Question: How can researchers design a multi-omics approach to study this compound’s mechanism of action?

Methodological Answer:

Transcriptomics: Perform RNA-seq on treated vs. untreated cells to identify differentially expressed genes.

Proteomics: Use SILAC labeling and LC-MS/MS to quantify protein expression changes.

Metabolomics: Apply ¹H-NMR or GC-MS to profile metabolic shifts (e.g., TCA cycle intermediates) .

Integration: Use pathway analysis tools (e.g., Ingenuity®) to link omics data to biological networks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.